GPRP acetate

Vue d'ensemble

Description

Pefa 6003, également connu sous le nom de Gly-Pro-Arg-Pro, est un inhibiteur de la polymérisation de la fibrine. Il inhibe l'interaction du fibrinogène avec le complexe glycoprotéique IIb/IIIa de la membrane plaquettaire (GPIIb/IIIa). Ce composé est principalement utilisé en milieu de recherche pour étudier la coagulation sanguine et les processus associés .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Pefa 6003 est synthétisé par des techniques de synthèse peptidique. Le processus implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique Glycine-Proline-Arginine-Proline. La synthèse est généralement effectuée par synthèse peptidique en phase solide (SPPS), ce qui permet l'assemblage efficace de la chaîne peptidique. Les conditions de réaction incluent l'utilisation de groupes protecteurs pour empêcher les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

La production industrielle de Pefa 6003 suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés qui peuvent gérer de grandes quantités de réactifs et produire le peptide en vrac. Le produit final est purifié à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) pour garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

Pefa 6003 subit principalement des réactions de formation de liaison peptidique et d'hydrolyse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution en raison de sa nature peptidique.

Réactifs et conditions courants

Formation de liaison peptidique : Les réactifs de couplage tels que le N,N'-diisopropylcarbodiimide (DIC) et le 1-hydroxybenzotriazole (HOBt) sont couramment utilisés.

Hydrolyse : Des conditions acides ou basiques peuvent être utilisées pour hydrolyser les liaisons peptidiques, conduisant à la dégradation du peptide en ses acides aminés constitutifs.

Principaux produits

Les principaux produits formés à partir de l'hydrolyse de Pefa 6003 sont les acides aminés individuels glycine, proline et arginine .

Applications de recherche scientifique

Pefa 6003 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé pour étudier la synthèse peptidique et les propriétés des peptides.

Biologie : Employé dans la recherche sur la coagulation sanguine et la fonction plaquettaire.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans la prévention des caillots sanguins et des affections connexes.

Industrie : Utilisé dans le développement de tests diagnostiques et d'outils de recherche pour étudier la coagulation sanguine

Mécanisme d'action

Pefa 6003 exerce ses effets en inhibant l'interaction du fibrinogène avec le complexe glycoprotéique IIb/IIIa de la membrane plaquettaire. Cette inhibition empêche la polymérisation de la fibrine, une étape clé de la formation de caillots sanguins. La cible moléculaire de Pefa 6003 est le complexe GPIIb/IIIa, et la voie impliquée est la cascade de coagulation .

Applications De Recherche Scientifique

Biological Significance

GPRP acetate is primarily recognized for its role in modulating cellular functions. It acts as a specific ligand for G-protein-coupled receptors (GPCRs), influencing various signaling pathways that are crucial for cellular communication and response.

Cell Biology

This compound is utilized in cell culture to study cellular responses and signaling mechanisms. Its ability to interact with GPCRs makes it a valuable tool for researchers investigating:

- Cell Proliferation : Studies have shown that this compound can influence the proliferation of certain cell types, making it relevant in cancer research.

- Cell Migration : The compound has been implicated in studies focusing on the migration of cells, particularly in wound healing and metastasis.

Pharmacological Studies

In pharmacology, this compound serves as a model compound for drug development:

- Drug Design : Its structure allows researchers to design new drugs targeting GPCRs, which are significant in many therapeutic areas, including cardiovascular diseases and cancer.

- Screening Assays : this compound is often used in high-throughput screening assays to identify potential drug candidates that can modulate GPCR activity.

Mechanistic Insights

Research indicates that this compound interacts with specific receptors, leading to downstream effects that modulate various physiological processes. For instance:

- Inflammation Modulation : Studies suggest that this compound may play a role in reducing inflammation by influencing the activity of immune cells through GPCR signaling pathways .

- Neurotransmission : Its effects on neuronal cells have been explored, indicating potential applications in neuropharmacology .

Summary of Applications

Case Study: Inflammation Modulation

A study conducted on the effects of this compound on inflammatory responses demonstrated significant attenuation of pro-inflammatory cytokine production in vitro. The results indicated that treatment with this compound led to reduced levels of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential therapeutic application in treating inflammatory diseases .

Mécanisme D'action

Pefa 6003 exerts its effects by inhibiting the interaction of fibrinogen with the platelet membrane glycoprotein IIb/IIIa complex. This inhibition prevents the polymerization of fibrin, a key step in blood clot formation. The molecular target of Pefa 6003 is the GPIIb/IIIa complex, and the pathway involved is the coagulation cascade .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de Gly-Pro-Arg-Pro : Une autre forme de Pefa 6003 ayant des propriétés inhibitrices similaires.

Pefabloc FG : Un peptide apparenté au fibrinogène qui inhibe également la polymérisation de la fibrine.

Unicité

Pefa 6003 est unique en son inhibition spécifique du complexe GPIIb/IIIa, ce qui en fait un outil précieux pour étudier la fonction plaquettaire et la coagulation sanguine. Sa haute pureté et sa structure bien définie le rendent approprié pour une large gamme d'applications de recherche .

Activité Biologique

GPRP acetate, or Gly-Pro-Arg-Pro acetate, is a synthetic peptide that has garnered attention in biomedical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammation, and potential therapeutic applications.

Overview of this compound

This compound is a tetrapeptide that consists of glycine (Gly), proline (Pro), arginine (Arg), and proline (Pro), with an acetate group. It is primarily studied for its role in modulating immune responses and inflammation, particularly through interactions with G-protein-coupled receptors (GPCRs).

-

Inflammasome Regulation :

This compound has been shown to influence the NLRP3 inflammasome, a critical component in the immune response. Acetate, a metabolite related to GPRP, can attenuate inflammasome activation through the GPR43 receptor. This interaction leads to decreased calcium mobilization and promotes autophagy-mediated degradation of NLRP3, potentially reducing inflammation in models of endotoxemia and peritonitis . -

Cytokine Modulation :

Research indicates that this compound can modulate the production of cytokines such as TNF-α in microglial cells. In one study, acetate exacerbated TNF-α production when administered alongside lipopolysaccharide (LPS), suggesting a dual role where it can act both as an anti-inflammatory agent and as a pro-inflammatory signal depending on the context . -

Receptor Specificity :

The biological activity of this compound may also be linked to its selective action on specific GPCRs. While acetate primarily activates GPR43, it has been noted that different short-chain fatty acids (SCFAs) interact variably with GPCRs, influencing metabolic and inflammatory pathways .

Case Studies

-

Study on Microglial Cells :

A study investigated the effects of this compound on microglial cells treated with LPS. The results indicated that while lower concentrations did not affect cell viability, a concentration of 25 mM significantly increased TNF-α production without compromising cell health. This suggests that this compound can enhance inflammatory responses in certain contexts . -

In Vivo Models :

In vivo experiments demonstrated that acetate can protect against NLRP3 inflammasome-dependent peritonitis and LPS-induced endotoxemia in mice models. These findings underscore the potential therapeutic implications of using acetate-related compounds like this compound in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Propriétés

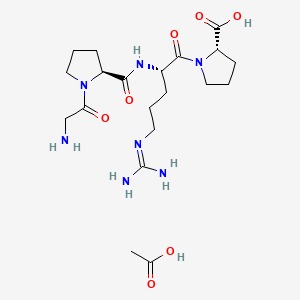

IUPAC Name |

acetic acid;(2S)-1-[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTSTPIIKNCGRE-QKWXXBCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.